5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
The compound 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-oxadiazole hybrid with a carboxamide linkage. Its structure features:
- A benzofuran core substituted with a fluorine atom at position 5 and a methyl group at position 2.
- A 1,2,5-oxadiazol-3-yl ring (furazan) linked to the benzofuran via a carboxamide group.
- A 4-fluorophenyl substituent at position 4 of the oxadiazole ring.
Properties
Molecular Formula |
C18H11F2N3O3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H11F2N3O3/c1-9-13-8-12(20)6-7-14(13)25-16(9)18(24)21-17-15(22-26-23-17)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,21,23,24) |
InChI Key |
YJYDFLYZSMZGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with hydrazine hydrate and carbon disulfide, followed by cyclization.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine or other functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Anticancer Potential
One of the most promising applications of this compound is in cancer therapy. Studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, similar compounds have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related oxadiazole derivatives has shown effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Neurological Applications
Recent studies have explored the neuroprotective effects of compounds with similar structures. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, has been highlighted as a mechanism by which these compounds may protect against neurodegenerative diseases . This opens avenues for investigating the compound's potential in treating conditions such as Alzheimer's disease and other cognitive disorders.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines | Supports further investigation into therapeutic applications in oncology |
| Study B | Showed antimicrobial efficacy against E. coli and S. aureus | Suggests potential for development as an antibiotic agent |
| Study C | Explored neuroprotective effects in animal models of Alzheimer's disease | Indicates a possible role in managing neurodegenerative conditions |
Mechanism of Action
The mechanism of action of 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxadiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations:
Substituent Effects on the Oxadiazole Ring
- 4-Fluorophenyl vs. Methyl (872868-48-9) : The target compound’s 4-fluorophenyl group increases aromaticity and lipophilicity compared to the methyl-substituted analog. This may enhance membrane permeability but reduce aqueous solubility .
- However, this substitution increases molecular weight by ~39 Da compared to the target compound .
Benzofuran Core Modifications
- The 5-fluoro and 3-methyl groups in the target compound and 872868-48-9 are conserved, suggesting these substituents optimize steric and electronic interactions with biological targets. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions .
- The thiazole analog () lacks benzofuran substituents but retains a fluorophenyl group, indicating that heterocycle choice (oxadiazole vs. thiazole) significantly alters physicochemical and target-binding profiles .
Physicochemical Properties
- The methyl-substituted oxadiazole analog (872868-48-9) has lower molecular weight (275.23 vs. 368.32) and measurable solubility (0.7 µg/mL), suggesting that smaller oxadiazole substituents improve solubility but may reduce target affinity .
- No solubility data are available for the target compound, but its higher molecular weight and aromaticity imply lower solubility than 872868-48-7.
Biological Activity
5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an oxadiazole ring and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C18H11F2N3O3
- Molecular Weight : 355.3 g/mol
- IUPAC Name : 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
- Canonical SMILES : CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=C(C=C4)F
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms and the oxadiazole ring enhances its binding affinity towards various enzymes and receptors. This interaction can modulate enzymatic activity and cellular signaling pathways, leading to a range of biological effects such as anticancer and antimicrobial activities.
Biological Activities
Research indicates that 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide exhibits several significant biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In Vitro Studies : It was tested against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer cell lines (MCF7). The IC50 values ranged from 10 to 30 µM depending on the cell line .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several bacterial strains:
- Bacterial Inhibition : It has been effective against Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL .
Structure-Activity Relationship (SAR)
The structural components of 5-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide play a crucial role in its biological activity. The fluorine substitutions appear to enhance both the lipophilicity and electronic properties of the molecule, which may contribute to improved binding interactions with biological targets .
| Structural Feature | Biological Activity Impact |
|---|---|
| Fluorine Substituents | Increased binding affinity and selectivity |
| Oxadiazole Ring | Modulates enzyme activity |
| Benzofuran Moiety | Enhances overall stability and bioavailability |
Case Studies
Several studies have evaluated the efficacy of this compound in various contexts:
- Cancer Cell Line Study :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
